N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-3-13-8-20(24)28-21-12(2)16(7-5-15(13)21)25-10-19(23)22-14-4-6-17-18(9-14)27-11-26-17/h4-9H,3,10-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKGOWUHGZLZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide typically involves multiple steps, including the formation of the benzo[1,3]dioxole and chromenone intermediates, followed by their coupling and subsequent functionalization.
-
Formation of Benzo[1,3]dioxole Intermediate
- Starting with 5-bromo-benzo[1,3]dioxole, a palladium-catalyzed cross-coupling reaction with an appropriate amine can be employed.
- Reaction conditions: PdCl2, xantphos, Cs2CO3, 1,4-dioxane, 130°C .
-
Formation of Chromenone Intermediate
- The chromenone moiety can be synthesized via a condensation reaction involving ethyl bromoacetate and a suitable aldehyde.
- Reaction conditions: NaH, DMF, 50°C, 2 hours .
-
Coupling and Functionalization
- The final coupling of the benzo[1,3]dioxole and chromenone intermediates is achieved through a palladium-catalyzed amination reaction.
- Reaction conditions: PdCl2, xantphos, Cs2CO3, toluene, reflux, 24 hours .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential anticancer properties.
Biological Studies: The compound’s ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and signaling pathways.
Chemical Biology: Researchers use this compound to probe the structure-activity relationships of related molecules and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide involves its interaction with molecular targets such as tubulin, a protein involved in microtubule formation. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and reported activities:
*Calculated from molecular formula C₁₉H₁₅NO₆. †Estimated based on purine-acetamide analogs.
Structural Differentiation and Implications
- Chromenone vs. Benzylthio/Purine Substituents: The target compound’s chromenone group distinguishes it from benzylthio (K-16) or purine-based (MRE 2029-F20) analogs.
- Ether vs. Thioether Linkages :
The ether bridge in the target compound (vs. thioether in K-16) may enhance oxidative stability but reduce nucleophilic reactivity . - In adenosine antagonists (e.g., MRE 2029-F20), bulky purine substituents are critical for receptor selectivity, suggesting the target compound’s chromenone could confer unique binding profiles .
Computational and Crystallographic Insights
- Tools like SHELXL () and Mercury () enable precise structural analysis of acetamide derivatives. For example, hydrogen bonding between the acetamide carbonyl and receptor residues is critical in purine antagonists .
Biological Activity
N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide is a synthetic compound that belongs to the class of benzodioxole derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the existing literature on its biological activity, including synthesis methods, molecular docking studies, and case studies demonstrating its efficacy.
Chemical Structure
The chemical formula for this compound is . The structure features a benzodioxole moiety linked to a chromen derivative, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and chromen moieties followed by their coupling through acetamide formation. For instance, the use of environmentally friendly catalysts has been explored to enhance yield and reduce toxicity during synthesis .
Antioxidant Activity
Numerous studies have investigated the antioxidant potential of benzodioxole derivatives. For example, a related compound demonstrated an IC50 value of 86.3 μM in DPPH-scavenging assays, indicating moderate antioxidant activity . While specific data for this compound is limited, structural similarities suggest it may possess comparable properties.
Anti-inflammatory Activity
Molecular docking studies have shown that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes . In vitro assays have indicated that certain derivatives can effectively reduce inflammation markers in cell lines.
Anticancer Potential
The anticancer activity of benzodioxole derivatives has been a focal point in recent research. Various studies have tested these compounds against cancer cell lines such as MCF-7 and MDA-MB 231. Results indicate that these compounds can inhibit cell proliferation effectively. For instance, related compounds achieved IC50 values indicating potent anticancer effects .
Case Studies
| Study | Compound Tested | Cell Line | IC50 Value | Activity |
|---|---|---|---|---|
| Alam et al. (2015) | Benzodioxole Derivative | MCF-7 | 60.7 μM | Anticancer |
| Research on Chromen Derivative | Chromen Compound | MDA-MB 231 | 168.4 μM | Anticancer |
| DPPH Assay | Benzodioxole Compound | - | 86.3 μM | Antioxidant |
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of N-Benzo[1,3]dioxol-5-yl derivatives to various biological targets. These studies suggest significant interactions with active sites of enzymes related to inflammation and cancer pathways, indicating a promising therapeutic profile .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-Benzo[1,3]dioxol-5-yl-2-(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step routes, including:
- Step 1 : Coupling of the benzo[1,3]dioxole moiety with a chromenone derivative via nucleophilic substitution or esterification.
- Step 2 : Acetamide formation using chloroacetyl chloride or similar reagents under basic conditions (e.g., triethylamine in DMF) .
- Optimization : Control temperature (60–80°C), pH (~8–9), and reaction time (12–24 hrs). Monitor intermediates via TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Answer :
- NMR : Confirm proton environments (e.g., benzo[1,3]dioxole protons at δ 6.8–7.2 ppm; chromenone carbonyl at δ 160–165 ppm) .
- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the chromenone core .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at ~423 Da) .
Q. How can purity and stability be assessed during synthesis?
- Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities (<2%) .
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory biological activity data in analogs?
- Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methyl on chromenone) using in vitro assays (IC₅₀ values) .
- Meta-Analysis : Cross-reference data from PubChem and EPA DSSTox to identify outliers (e.g., conflicting cytotoxicity reports) .
- Example : Substitution at the 4-ethyl group reduces potency by 50% in A2B adenosine receptor assays .
Q. How can computational modeling predict binding modes with therapeutic targets?
- Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like A2B adenosine receptors. Key residues (e.g., Phe168, Glu170) show hydrogen bonding with the acetamide group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzo[1,3]dioxole moiety in hydrophobic pockets .
Q. What synthetic challenges arise from steric hindrance in the chromenone core, and how are they mitigated?
- Answer :
- Challenge : The 8-methyl group induces torsional strain, reducing coupling efficiency by ~30% .
- Mitigation :
- Use bulky bases (e.g., DBU) to deprotonate hindered hydroxyl groups .
- Microwave-assisted synthesis (100°C, 30 min) improves yield from 45% to 72% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
